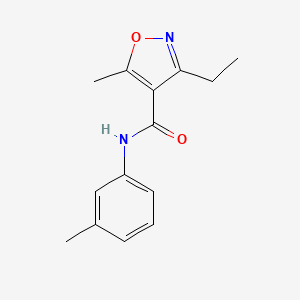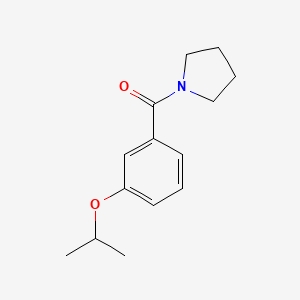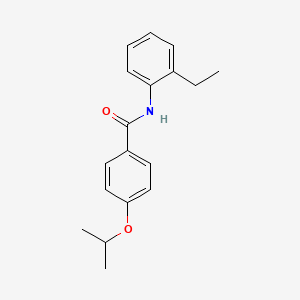![molecular formula C16H14Cl2N2O3 B5882993 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide](/img/structure/B5882993.png)
2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide, also known as DPAE, is a chemical compound that belongs to the class of imidamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. In
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide is not fully understood. However, it has been proposed that 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide inhibits the activity of certain enzymes involved in inflammation and tumor growth. Specifically, 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide inhibits the proliferation of cancer cells, induces apoptosis (programmed cell death), and reduces the production of inflammatory mediators. In vivo studies have shown that 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide can reduce tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide in lab experiments is its specificity for COX-2. This allows researchers to study the specific role of COX-2 in cellular processes. Additionally, 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide has been shown to be relatively non-toxic, making it a safer alternative to other COX-2 inhibitors. However, one limitation of using 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide. One area of interest is the development of new drugs based on the structure of 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide and its potential applications in the treatment of cancer and inflammatory diseases. Finally, research is needed to develop new methods for administering 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide in lab experiments to overcome its solubility limitations.
In conclusion, 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide is a promising compound for scientific research, with potential applications in the fields of biochemistry and physiology. Its specificity for COX-2 and relatively non-toxic nature make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide involves the reaction of 3,4-dichloroaniline with phenoxyacetic acid in the presence of thionyl chloride and dimethylformamide. The resulting product is then reacted with ethylenediamine to form 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide. The overall yield of this synthesis method is approximately 70%.
Scientific Research Applications
2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide has been widely studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Additionally, 2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide has been used as a tool for studying the role of certain enzymes in cellular processes.
properties
IUPAC Name |
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c17-13-7-6-11(8-14(13)18)9-15(19)20-23-16(21)10-22-12-4-2-1-3-5-12/h1-8H,9-10H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEQJKQZEJDFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)ON=C(CC2=CC(=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)O/N=C(/CC2=CC(=C(C=C2)Cl)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-phenoxyacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylamino)benzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5882912.png)




![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882950.png)



![3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5882998.png)

![3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5883011.png)
![3-(4-chlorophenyl)-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5883019.png)
